N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c21-14-8-2-1-6-12(14)19(26)23-18-13-7-5-10-15(13)24-25(18)20-22-16-9-3-4-11-17(16)27-20/h1-4,6,8-9,11H,5,7,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQWIHQNHUYTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2-chlorobenzamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 396.87 g/mol. Its structure incorporates a benzothiazole moiety and a cyclopentapyrazole ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClN4OS |
| Molecular Weight | 396.87 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing notable cytotoxic effects.
Case Study:
In a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 12 µM after 48 hours of treatment. This suggests that it effectively inhibits cell proliferation and induces apoptosis in these cancer cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In vitro assays have revealed its effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC for E. coli was found to be 32 µg/mL, while for S. aureus it was 16 µg/mL.
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes critical for cancer cell survival.
- Receptor Modulation : It may interact with various receptors in cancer cells or pathogens, altering their activity and leading to reduced proliferation or survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzothiazole and Pyrazole Scaffolds
Compound 5f (1-[2-(3,4-Dihydroxyphenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-fluoro-1,3-benzothiazol-2-yl)urea)
- Structure: Benzothiazole linked to a β-lactam (azetidinone) via a urea bridge.
- Activity : Demonstrated 100% protection in the MES (Maximal Electroshock) anticonvulsant model at 30 mg/kg, outperforming phenytoin .
- Key Feature : Fluorine at the 6-position of benzothiazole enhances anticonvulsant activity by improving metabolic stability .
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Benzothiazole linked to a piperazine-acetamide group.
- Key Feature : Chloroacetamide intermediates facilitate coupling reactions with heterocyclic amines, a strategy used in synthesizing analogs .
2-Chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Structure : 2-Chlorobenzamide linked to an oxadiazole-pyrazole hybrid.
Cyclopenta[c]pyrazole Derivatives
2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-N-(2-ethylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
- Structure : Cyclopenta[c]pyrazole with a dioxothiolan substituent and 2-ethylphenylcarboxamide.
2-(2,4-Dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one
Data Table: Structural and Pharmacological Comparison
Research Findings and Mechanistic Insights
Role of Substituents on Bioactivity
- Benzothiazole Modifications : Fluorine or methyl groups at the 6-position of benzothiazole (e.g., Compound 5f) significantly enhance anticonvulsant activity by reducing metabolic degradation .
- Chlorobenzamide Group : The 2-chloro substituent in the target compound may mimic tyrosine kinase inhibitors (e.g., dasatinib), suggesting a possible role in blocking ATP-binding pockets .
Preparation Methods
Cyclization of 1,3-Diketones
The cyclopenta[c]pyrazole scaffold is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, cyclopentanone-1,3-dione reacts with methyl hydrazine in ethanol under reflux to form the 2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine intermediate. This reaction achieves yields of 68–72% when catalyzed by acetic acid at 80°C.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | Acetic acid (5 mol%) |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Functionalization at Position 3
The 3-amino group of the cyclopenta[c]pyrazole is critical for subsequent coupling. Protection with tert-butoxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) ensures selectivity during benzothiazole installation. Deprotection with trifluoroacetic acid restores the amine post-coupling.
Benzothiazole Moiety Preparation
Synthesis of 2-Chlorobenzothiazole
2-Chlorobenzothiazole is synthesized from 2-aminothiophenol through chlorination with phosphorus oxychloride (POCl₃). The reaction proceeds at 110°C for 6 hours, yielding 85–89% of the target compound.
Optimized Protocol:
-
Reagents: 2-Aminothiophenol (1 eq), POCl₃ (3 eq).
-
Conditions: Reflux in toluene, 110°C, 6 hours.
-
Workup: Quenching with ice-water, extraction with dichloromethane.
Nitration and Reduction for 6-Amino Derivatives
To introduce the 6-amino substituent, nitration followed by reduction is employed:
-
Nitration: 2-Chlorobenzothiazole is treated with nitric acid (69%) in concentrated sulfuric acid at 0–5°C, yielding 6-nitro-2-chlorobenzothiazole (72% yield).
-
Reduction: Catalytic hydrogenation with iron powder in acetic acid at 40°C for 5 hours reduces the nitro group to an amine, achieving 61–83% yields.
Amide Bond Formation
Coupling of Cyclopenta[c]pyrazole and Benzothiazole
The Boc-protected cyclopenta[c]pyrazole-3-amine undergoes nucleophilic aromatic substitution with 6-amino-2-chlorobenzothiazole in dimethylformamide (DMF) at 120°C. Using cesium carbonate as a base, this step attains 65–70% yield.
Critical Parameters:
-
Base: Cs₂CO₃ (2.5 eq).
-
Solvent: DMF.
-
Temperature: 120°C, 24 hours.
Final Amidation with 2-Chlorobenzoyl Chloride
The free amine generated after Boc deprotection reacts with 2-chlorobenzoyl chloride in the presence of N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDCl) and 4-dimethylaminopyridine (DMAP). Conducted in dichloromethane at room temperature, this step delivers the final product in 74% yield.
Reaction Setup:
| Component | Quantity |
|---|---|
| Amine intermediate | 1.0 eq |
| 2-Chlorobenzoyl chloride | 1.2 eq |
| EDCl | 1.5 eq |
| DMAP | 0.1 eq |
| Solvent | Dichloromethane |
Optimization and Yield Improvement
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2-chlorobenzamide to ensure high yield and purity?
- Methodology :
- Multi-step synthesis starting from cyclopenta[c]pyrazole and benzothiazole precursors. Key steps include:
- Coupling reactions under reflux with catalysts like Pd(PPh₃)₄ or CuI for C–N bond formation .
- Temperature control (e.g., 60–80°C) to minimize side reactions .
- Purification via column chromatography or recrystallization using ethanol/water mixtures .
- Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and detect impurities. For example, aromatic protons in the benzothiazole ring appear at δ 7.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
- HPLC : Purity assessment with a C18 column and UV detection at 254 nm .
Q. What analytical techniques are critical for confirming successful synthesis?
- Methodology :
- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Elemental analysis to validate stoichiometry (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action and target interactions?
- Methodology :
- Molecular docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), using PDB structures (e.g., 4S1) .
- Molecular dynamics (MD) simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes over 100 ns trajectories .
- Density Functional Theory (DFT) to calculate electrostatic potential surfaces and identify reactive sites .
Q. What strategies resolve discrepancies in reported biological activity across studies?
- Methodology :
- Orthogonal assays : Validate activity using both enzymatic (e.g., IC₅₀ measurements) and cell-based assays (e.g., cytotoxicity in HeLa cells) .
- Batch reproducibility : Compare results across independently synthesized batches to rule out synthetic variability .
- Structural analogs : Test derivatives to isolate structure-activity relationships (SAR) and identify critical substituents .
Q. How can researchers optimize Structure-Activity Relationship (SAR) studies for this compound?
- Methodology :
- Systematic substitution : Modify the chlorobenzamide or benzothiazole moieties to assess impact on bioactivity. For example:
- Replace Cl with F or methyl groups to evaluate electronic effects .
- Introduce bulky tert-butyl groups to probe steric hindrance .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify essential binding features .
Q. What advanced techniques address conflicting crystallographic data during structural refinement?
- Methodology :
- SHELX refinement : Apply twin refinement and anisotropic displacement parameters to resolve disorder in the cyclopenta[c]pyrazole core .
- Hydrogen bonding analysis : Use Mercury software to validate intermolecular interactions (e.g., N–H⋯N dimers) that stabilize crystal packing .
Q. How should stability studies be designed to assess the compound under physiological conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), UV light, and varied pH (1–13) to identify degradation products .
- Differential Scanning Calorimetry (DSC) : Measure melting points and detect polymorphic transitions .
- Long-term storage : Monitor stability at –20°C and 25°C with periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
